molecular formula C15H18BF3O4 B1424355 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate CAS No. 1045795-70-7

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate

Cat. No.: B1424355
CAS No.: 1045795-70-7
M. Wt: 330.11 g/mol
InChI Key: FKZBIAASSSCFDM-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by its IUPAC name, methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a boronic ester. The boron atom is also part of a dioxaborolane ring, which is tetramethylated .


Chemical Reactions Analysis

This compound is often used in palladium-catalyzed coupling reactions . These reactions are a type of carbon-carbon bond-forming reaction and are widely used in the synthesis of complex organic molecules.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 262.11 g/mol . It has a complex structure with several functional groups, including a boronic ester and a carboxylate ester .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a boric acid ester intermediate with a benzene ring structure, typically obtained via a three-step substitution reaction. The compound and its variants have been a subject of extensive synthesis and structural analysis. For instance, research has documented the synthesis, crystal structure, and vibrational property studies of related compounds. Their structures are confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction, subjected to crystallographic and conformational analyses, and their molecular structures are calculated using density functional theory (DFT). The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. These studies shed light on the physicochemical properties and the molecular electrostatic potential of the compounds (Huang et al., 2021) (Huang et al., 2021) (Wu et al., 2021).

Application in Borylation and Catalysis

The compound is also pivotal in borylation processes. For instance, research shows the effective use of Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, proving especially effective in the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Material and Physicochemical Analysis

Moreover, the compound has been used as a raw material for other complex chemical syntheses. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been analyzed for its structure using FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. The molecular structure calculations and their consistency with X-ray diffraction data have been extensively studied (Liao et al., 2022).

Mechanism of Action

The exact mechanism of action of this compound is not clear from the available information .

Future Directions

The future directions for this compound could involve further exploration of its use in palladium-catalyzed coupling reactions, as well as investigation into other potential applications in organic synthesis .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBIAASSSCFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate

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